An In-depth Technical Guide to the Physicochemical Properties of 2-(3-Bromophenyl)propan-1-ol
An In-depth Technical Guide to the Physicochemical Properties of 2-(3-Bromophenyl)propan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(3-Bromophenyl)propan-1-ol is a substituted aromatic alcohol with potential applications in organic synthesis and as a building block in the development of novel pharmaceutical agents. The presence of a bromine atom and a hydroxyl group on a chiral backbone makes it a versatile intermediate for introducing specific functionalities into larger molecules. A thorough understanding of its physicochemical properties is paramount for its effective use in research and development, influencing factors from reaction kinetics to bioavailability. This guide provides a comprehensive overview of the known and predicted physicochemical properties of 2-(3-Bromophenyl)propan-1-ol, details experimental protocols for their determination, and discusses the implications of these properties in a drug development context.
Chemical Identity and Structure
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CAS Number: 81310-68-1
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Molecular Formula: C₉H₁₁BrO[1]
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SMILES: CC(C1=CC=CC(Br)=C1)CO
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Physical Form: Liquid at room temperature
The structure of 2-(3-Bromophenyl)propan-1-ol, characterized by a bromophenyl group attached to a propanol backbone, suggests a molecule with moderate polarity and lipophilicity. The chiral center at the second carbon position implies the existence of two enantiomers, which may exhibit different biological activities.
Physicochemical Properties: A Summary
| Property | Value/Predicted Value | Significance in Drug Development |
| Melting Point | Not available (Liquid at RT) | Influences formulation and handling of the substance. |
| Boiling Point | Predicted to be high, likely >250 °C | Affects purification methods like distillation and stability at high temperatures. |
| Density | Predicted to be >1 g/mL | Important for formulation, dosage form design, and manufacturing processes. |
| Solubility | Predicted to be poorly soluble in water, soluble in organic solvents. | Crucial for predicting absorption, distribution, and for designing appropriate formulations and delivery systems. |
| pKa | Estimated to be around 16 (similar to other primary alcohols) | Influences the ionization state of the molecule at different physiological pHs, affecting its absorption and distribution. |
| LogP (XlogP) | 2.5 (predicted) | A key indicator of a molecule's lipophilicity, which affects its ability to cross biological membranes. |
Experimental Protocols for Physicochemical Property Determination
The following section details standardized experimental protocols for determining the key physicochemical properties of liquid compounds like 2-(3-Bromophenyl)propan-1-ol.
Determination of Boiling Point
The boiling point is a fundamental physical property that provides information about the volatility of a substance. For a research-scale quantity of a liquid, the Thiele tube method is a suitable and material-efficient technique.[4]
Protocol: Thiele Tube Method [4][5]
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Sample Preparation: Place a small amount (0.5-1 mL) of 2-(3-Bromophenyl)propan-1-ol into a small test tube.
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Capillary Tube Insertion: Seal one end of a capillary tube using a flame. Place the sealed capillary tube, open end down, into the test tube containing the sample.
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Apparatus Setup: Attach the test tube to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.
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Heating: Immerse the assembly in a Thiele tube filled with a high-boiling point oil (e.g., mineral oil). Heat the side arm of the Thiele tube gently with a micro-burner.
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Observation: As the temperature rises, a stream of bubbles will emerge from the capillary tube. Continue heating until a steady stream of bubbles is observed.
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Boiling Point Determination: Turn off the heat and allow the apparatus to cool slowly. The temperature at which the liquid just begins to enter the capillary tube is the boiling point of the substance.[5]
Causality Behind Experimental Choices: The Thiele tube is designed to ensure uniform heating of the oil bath through convection currents, providing an accurate temperature reading. The inverted capillary tube traps the vapor of the substance, and the point at which the external pressure equals the vapor pressure (the boiling point) is marked by the cessation of bubbling and the entry of the liquid into the capillary.
Logical Relationship Diagram: Boiling Point Determination
Caption: Workflow for Boiling Point Determination using the Thiele Tube Method.
Determination of Solubility
Solubility is a critical parameter, especially in drug development, as it directly impacts a drug's absorption and bioavailability. The "shake-flask" method is a widely accepted technique for determining the equilibrium solubility of a compound in various solvents.[6]
Protocol: Shake-Flask Method for Solubility Determination [6]
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Preparation of a Saturated Solution: Add an excess amount of 2-(3-Bromophenyl)propan-1-ol to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a sealed vial.
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Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (24-48 hours) to ensure equilibrium is reached.
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Phase Separation: Centrifuge the vial to pellet the undissolved solute. Carefully filter the supernatant through a syringe filter (e.g., 0.45 µm PTFE) to obtain a clear, saturated solution.[6]
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Quantification: Analyze the concentration of 2-(3-Bromophenyl)propan-1-ol in the filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.
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Data Reporting: Express the solubility in mg/mL or mol/L.
Causality Behind Experimental Choices: The extended agitation period ensures that the solution reaches equilibrium, providing a true measure of solubility. Centrifugation and filtration are crucial to remove any undissolved material that could interfere with the analytical measurement. HPLC is a sensitive and accurate method for quantifying the concentration of organic molecules.
Logical Relationship Diagram: Solubility Determination
Caption: Workflow for Solubility Determination using the Shake-Flask Method.
Spectroscopic Properties: Predicted Spectral Data
Predicted ¹H NMR Spectrum
The proton NMR spectrum of 2-(3-Bromophenyl)propan-1-ol is expected to show distinct signals for the different proton environments in the molecule.
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Aromatic Protons (4H): These will appear in the downfield region, typically between δ 7.0-7.5 ppm, as a complex multiplet due to coupling between the non-equivalent aromatic protons.
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CH-OH Proton (1H): This proton, attached to the carbon bearing the hydroxyl group, will likely appear as a multiplet around δ 3.5-4.0 ppm.
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CH₂-OH Protons (2H): These diastereotopic protons will likely appear as two separate multiplets or a doublet of doublets around δ 3.4-3.8 ppm, coupled to the adjacent CH proton.
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CH₃ Protons (3H): The methyl protons will be the most upfield signal, appearing as a doublet around δ 1.0-1.3 ppm, coupled to the adjacent CH proton.
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OH Proton (1H): The hydroxyl proton will likely appear as a broad singlet, the chemical shift of which can vary depending on the concentration and solvent. This signal will disappear upon the addition of D₂O.[7]
Predicted ¹³C NMR Spectrum
The carbon-13 NMR spectrum will provide information about the carbon skeleton of the molecule.
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Aromatic Carbons (6C): Six signals are expected in the aromatic region (δ 120-145 ppm). The carbon attached to the bromine atom will be shifted to a higher field compared to the others.
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C-OH Carbon (1C): The carbon atom bonded to the hydroxyl group is expected to have a chemical shift in the range of δ 65-75 ppm.
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CH₂-OH Carbon (1C): The carbon of the hydroxymethyl group will likely appear around δ 60-70 ppm.
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CH₃ Carbon (1C): The methyl carbon will be the most upfield signal, expected around δ 15-25 ppm.
Predicted IR Spectrum
The infrared spectrum will show characteristic absorption bands for the functional groups present in the molecule.
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O-H Stretch: A broad and strong absorption band is expected in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.[8]
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C-H Stretch (aromatic): Absorption bands will appear just above 3000 cm⁻¹.
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C-H Stretch (aliphatic): Strong absorptions are expected in the region of 2850-3000 cm⁻¹.
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C=C Stretch (aromatic): Several peaks of variable intensity are expected in the 1450-1600 cm⁻¹ region.
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C-O Stretch: A strong absorption band is expected in the 1000-1200 cm⁻¹ region, characteristic of a primary alcohol.[8]
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C-Br Stretch: A weak to medium absorption band is expected in the 500-600 cm⁻¹ region.
Conclusion
This technical guide provides a detailed overview of the physicochemical properties of 2-(3-Bromophenyl)propan-1-ol, offering both known data and well-founded predictions. While some experimental data is lacking, the provided protocols offer a clear path for researchers to determine these crucial parameters. A comprehensive understanding of these properties is essential for the successful application of this compound in synthetic chemistry and drug development, enabling informed decisions on reaction conditions, purification strategies, and formulation design. The presented information, grounded in established scientific principles, serves as a valuable resource for scientists and researchers working with this versatile chemical entity.
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JoVE. Video: Boiling Points - Procedure. [Link]
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PubChem. 2-(3-Bromophenyl)propan-2-ol. [Link]
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